8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base, followed by cyclization to form the benzoxepin ring . The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; temperatures around 0°C to 25°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperatures around 0°C to 25°C.
Substitution: Halogenating agents, nucleophiles; temperatures around 0°C to 50°C.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or hydroxylated derivatives.
Scientific Research Applications
8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
8-methyl-3,4-dihydro-2H-1-benzoxepin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-5-9-10(12)3-2-6-13-11(9)7-8/h4-5,7H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDASTOAATNRTDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401031 |
Source
|
Record name | ST51008862 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57932-19-1 |
Source
|
Record name | 3,4-Dihydro-8-methyl-1-benzoxepin-5(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57932-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ST51008862 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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